

Application Notes & Protocols for the Analytical Detection of (2R,3S)-Chlorpheniramine

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Compound of Interest		
Compound Name:	(2R,3S)-Chlorpheg	
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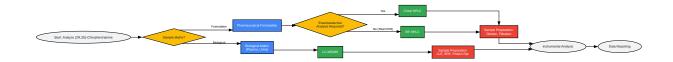
Introduction

(2R,3S)-Chlorpheniramine, the dextrorotatory S-(+)-enantiomer of chlorpheniramine, is the pharmacologically active component of this widely used antihistamine. Enantioselective analytical methods are crucial for its quantitative determination in pharmaceutical formulations and biological matrices to ensure product quality, and for pharmacokinetic and bioavailability studies. This document provides detailed application notes and protocols for the analysis of (2R,3S)-Chlorpheniramine using High-Performance Liquid Chromatography (HPLC), particularly focusing on chiral separation techniques.

Method Selection Workflow

The choice of an appropriate analytical method depends on the sample matrix and the specific requirements of the analysis, such as the need for enantiomeric separation.





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Caption: Method selection workflow for chlorpheniramine analysis.

Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC is the preferred method for the enantioselective determination of (2R,3S)-Chlorpheniramine. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

Method 1: Chiral Stationary Phase (CSP) HPLC

This method utilizes a column with a chiral selector immobilized on the stationary phase to achieve separation of the enantiomers.

Experimental Protocol

- Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.[1]
- Chromatographic Conditions:
 - Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 μm particle size).[1]
 - Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v).[1]
 - Flow Rate: 1.2 mL/min (isocratic elution).[1]







Column Temperature: 25°C.[1]

Detection Wavelength: 258 nm.[1]

Injection Volume: 50 μL.[1]

Internal Standard (IS): Diphenhydramine.[2]

• Standard and Sample Preparation:

- Standard Solution: Prepare stock solutions of racemic chlorpheniramine maleate and S-(+)-chlorpheniramine maleate in the mobile phase. Prepare working standards by serial dilution to achieve concentrations within the linear range (e.g., 2-10 µg/mL).[1]
- Sample Preparation (from syrup):
 - 1. Transfer an accurately weighed amount of syrup equivalent to the labeled amount of chlorpheniramine into a separatory funnel.
 - 2. Add a suitable volume of n-Hexane-dichloromethane (2:1) mixture.[1]
 - 3. Vortex for 1 minute and allow the layers to separate.
 - 4. Collect the organic layer and evaporate to dryness under a stream of nitrogen.
 - 5. Reconstitute the residue with the mobile phase.
 - 6. Filter through a 0.45 μ m syringe filter before injection.

Quantitative Data Summary



Parameter	S-(+)- Chlorpheniramine	R-(-)- Chlorpheniramine	Reference
Linearity Range	2 - 10 μg/mL	2 - 10 μg/mL	[1]
Correlation Coefficient (r)	0.999	0.999	[1]
Limit of Detection (LOD)	0.29 μg/mL	0.44 μg/mL	[1]
Limit of Quantitation (LOQ)	0.88 μg/mL	1.31 μg/mL	[1]
Retention Time	~9.63 min	~11.36 min	[1]

Method 2: Chiral Mobile Phase Additive (CMPA) HPLC

This approach uses a standard achiral column (e.g., C18) and adds a chiral selector to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation.

Experimental Protocol

- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: Octadecyl silane (ODS) C18 column.[3]
 - Mobile Phase: A mixture of aqueous sodium phosphate (5 mM) containing 0.5 mM carboxymethyl-β-cyclodextrin, methanol, and triethylamine (73:25:2, v/v/v), with the pH adjusted to 4.3.[3][4]
 - Flow Rate: 0.24 mL/min (isocratic elution).[3][4]
 - Detection Wavelength: 224 nm.[3][4]
- Standard and Sample Preparation:





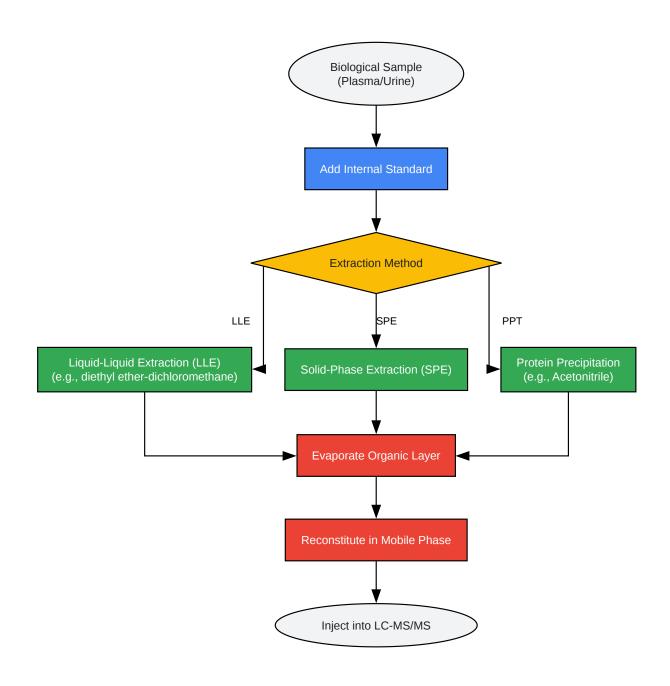


- Standard Solution: Prepare stock solutions of racemic chlorpheniramine maleate in the mobile phase. Prepare working standards by serial dilution.
- $\circ~$ Sample Preparation: Dissolve the pharmaceutical preparation in the mobile phase, filter through a 0.45 μm filter, and inject.

General Sample Preparation Workflow for Biological Fluids

For the analysis of (2R,3S)-Chlorpheniramine in biological matrices like plasma or urine, a more rigorous sample clean-up is necessary to remove interfering substances.[5][6]





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Caption: Sample preparation for biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



For highly sensitive and selective quantification in biological fluids, LC-MS/MS is the method of choice.

Experimental Protocol

- Instrumentation: An HPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: Gemini Phenomenex C8 (50 x 4.6 mm, 5 μm).[7]
 - Mobile Phase: Gradient of methanol (from 35% to 90%) with 2.5 mM ammonium hydroxide.[7]
 - Flow Rate: 0.5 mL/min.[2]
 - Run Time: 5.0 min.[7]
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM).
 - Internal Standard (IS): Brompheniramine.[7]
- Sample Preparation (Plasma):
 - Perform liquid-liquid extraction using diethyl ether-dichloromethane (80:20, v/v).[7]
 - Evaporate the organic phase and reconstitute the residue in the mobile phase.

Quantitative Data Summary



Parameter	Value	Reference
Linearity Range	0.05 - 10 ng/mL	[7]
Intra-batch Precision (%CV)	1.5 - 6.8%	[7]
Inter-batch Precision (%CV)	2.4 - 9.0%	[7]
Intra-batch Accuracy	99.1 - 106.6%	[7]
Inter-batch Accuracy	99.9 - 103.1%	[7]
Lower Limit of Quantitation (LLOQ)	0.05 ng/mL	[8]

Achiral Reversed-Phase HPLC (RP-HPLC) for Total Chlorpheniramine

For routine quality control of pharmaceutical formulations where enantiomeric separation is not required, a simple RP-HPLC method can be used to determine the total amount of chlorpheniramine maleate.

Experimental Protocol

- Instrumentation: Standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 (250mm × 4.6mm, 5μm).[9]
 - Mobile Phase: Phosphate buffer (pH 3, adjusted with orthophosphoric acid) and acetonitrile (60:40, v/v).[9]
 - Flow Rate: 1.0 mL/min.[9]
 - Column Temperature: 25°C.[9]
 - Detection Wavelength: 265 nm.[9]



- Sample Preparation:
 - \circ Dissolve the sample in the mobile phase, sonicate to dissolve, and filter through a 0.45 μ m filter.

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	50 - 120% of assay concentration	[9]
Correlation Coefficient (R²)	0.999	[9]
Precision (%RSD)	< 2%	[9]
Accuracy (Recovery)	98 - 102%	[9]
Retention Time	~2.44 min	[9]

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